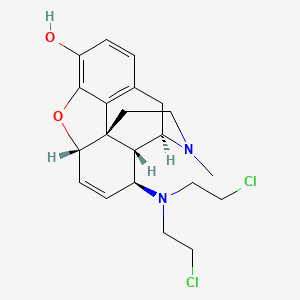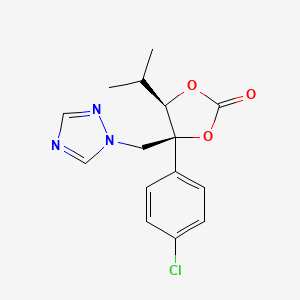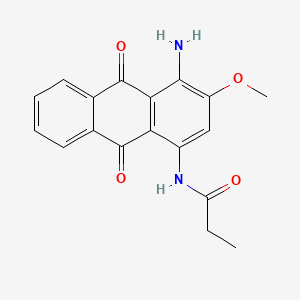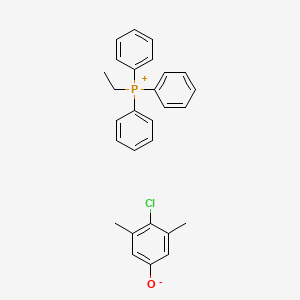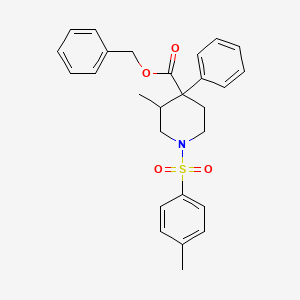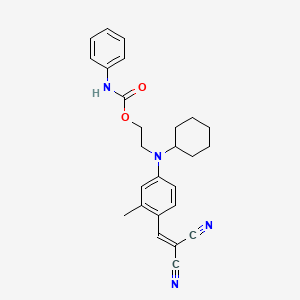
2-(N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino)ethyl carbanilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino]ethyl carbanilate is a complex organic compound with the molecular formula C26H28N4O2. This compound is known for its unique chemical structure, which includes a cyclohexyl group, a dicyanovinyl group, and a methylanilino group. It is used in various scientific research applications due to its distinctive properties.
准备方法
The synthesis of 2-[N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino]ethyl carbanilate involves multiple steps. The primary synthetic route includes the reaction of N-cyclohexyl-3-methylaniline with 2,2-dicyanovinyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with ethyl chloroformate to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
2-[N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino]ethyl carbanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include sodium hydroxide and alkyl halides.
科学研究应用
2-[N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino]ethyl carbanilate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino]ethyl carbanilate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions.
相似化合物的比较
2-[N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino]ethyl carbanilate can be compared with other similar compounds, such as:
- 2-[N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino]ethyl carbamate
- 2-[N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino]ethyl carbonate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications
属性
CAS 编号 |
85455-51-2 |
|---|---|
分子式 |
C26H28N4O2 |
分子量 |
428.5 g/mol |
IUPAC 名称 |
2-[N-cyclohexyl-4-(2,2-dicyanoethenyl)-3-methylanilino]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C26H28N4O2/c1-20-16-25(13-12-22(20)17-21(18-27)19-28)30(24-10-6-3-7-11-24)14-15-32-26(31)29-23-8-4-2-5-9-23/h2,4-5,8-9,12-13,16-17,24H,3,6-7,10-11,14-15H2,1H3,(H,29,31) |
InChI 键 |
WEIWQJRQSLNRJV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N(CCOC(=O)NC2=CC=CC=C2)C3CCCCC3)C=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


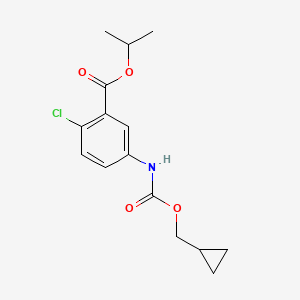
![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)
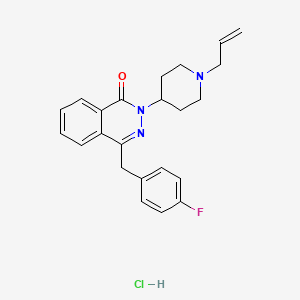
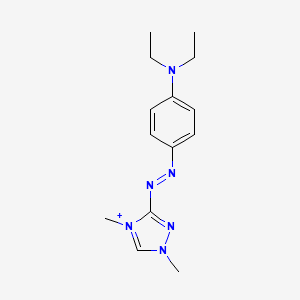
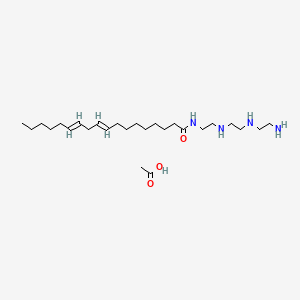
![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)

